4-methoxy-N-[2-nitro-4-(phenylcarbonyl)phenyl]benzenesulfonamide
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Overview
Description
N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of benzoyl, nitrophenyl, and methoxybenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-benzoylphenylamine to introduce the nitro group, followed by sulfonation to attach the methoxybenzenesulfonamide moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-aminobenzoyl)-4-methoxybenzenesulfonamide, while oxidation of the benzoyl group can produce N-(4-hydroxybenzoyl)-4-methoxybenzenesulfonamide .
Scientific Research Applications
N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-2-nitrophenyl thiocyanate
- 4-benzoyl-2-nitrophenyl disulfide
- 4-benzoyl-2-nitrophenyl sulfone
Uniqueness
N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzenesulfonamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C20H16N2O6S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(4-benzoyl-2-nitrophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O6S/c1-28-16-8-10-17(11-9-16)29(26,27)21-18-12-7-15(13-19(18)22(24)25)20(23)14-5-3-2-4-6-14/h2-13,21H,1H3 |
InChI Key |
CTTQKZQSFQQCNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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